N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide
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Overview
Description
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide: is a complex organic compound that features a boron-containing dioxaborolane ring, a biphenyl group, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boronic acid derivatives under specific conditions.
Biphenyl Group Introduction: The biphenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Cyclopropanesulfonamide Formation: The cyclopropanesulfonamide moiety is synthesized by reacting cyclopropylamine with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the dioxaborolane ring.
Reduction: Reduction reactions can target the biphenyl group or the sulfonamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring can yield boronic acid derivatives, while reduction of the biphenyl group can produce biphenyl alcohols .
Scientific Research Applications
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide: has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide: can be compared with other similar compounds, such as:
Allylboronic Acid Pinacol Ester: This compound also contains a dioxaborolane ring and is used in similar cross-coupling reactions.
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanesulfonamide: This compound has a similar structure but with a different sulfonamide group.
Properties
Molecular Formula |
C21H26BNO4S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C21H26BNO4S/c1-20(2)21(3,4)27-22(26-20)16-11-9-15(10-12-16)18-7-5-6-8-19(18)23-28(24,25)17-13-14-17/h5-12,17,23H,13-14H2,1-4H3 |
InChI Key |
XYBMHRGBFWTXEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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